molecular formula C40H64O12 B149033 Deutzicoside A CAS No. 137551-41-8

Deutzicoside A

Cat. No.: B149033
CAS No.: 137551-41-8
M. Wt: 736.9 g/mol
InChI Key: DFBQUTBOVLBEHN-OOLIYSFKSA-N
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Description

Deutzicoside A is a triterpenoid saponin isolated from the plant Deutzia corymbosa (Malaviya et al., 1991) . Structurally, it is characterized as a glycoside of echinocystic acid, a pentacyclic triterpene. Echinocystic acid derivatives, including this compound, are noted for their bioactivities, such as antiviral, anti-inflammatory, and antioxidant properties (Yu et al., 2019) . Despite these findings, research gaps remain, particularly regarding its interaction with taste receptors like TAS1R2/TAS1R3 .

Properties

CAS No.

137551-41-8

Molecular Formula

C40H64O12

Molecular Weight

736.9 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C40H64O12/c1-35(2)14-15-40(34(47)48)21(16-35)20-8-9-25-37(5)12-11-27(36(3,4)24(37)10-13-38(25,6)39(20,7)17-26(40)42)52-33-31(46)29(44)23(19-50-33)51-32-30(45)28(43)22(41)18-49-32/h8,21-33,41-46H,9-19H2,1-7H3,(H,47,48)/t21-,22+,23+,24?,25-,26-,27+,28+,29+,30-,31-,32+,33+,37+,38-,39-,40-/m1/s1

InChI Key

DFBQUTBOVLBEHN-OOLIYSFKSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(CO7)O)O)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(CO7)O)O)O)O)O)C)C(=O)O)C

Synonyms

deutzicoside A
echinocystic acid-3-O-(arabinopyranosyl(1-4))-arabinopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2.1 Deutzicoside B

Deutzicoside B, co-isolated with Deutzicoside A from Deutzia corymbosa, shares the same echinocystic acid core but differs in glycosylation patterns (Malaviya et al., 1991) . This structural variation may influence solubility, bioavailability, and target specificity. However, comparative bioactivity data between this compound and B are currently unavailable, highlighting a critical research gap .

2.2 Echinocystic Acid

Echinocystic acid, the aglycone of this compound, is a well-studied triterpenoid found in multiple plant species. Unlike this compound, it lacks glycosylation, which reduces its hydrophilicity and may limit its therapeutic applicability. Studies report its antiviral activity against herpes simplex virus (HSV) and anti-inflammatory effects via inhibition of NF-κB signaling (Yu et al., 2019) . This compound’s glycosylation likely enhances membrane permeability or stability, though direct comparative pharmacokinetic studies are needed.

2.3 Other Triterpenoid Glycosides

These compounds exhibit anti-inflammatory and immunomodulatory activities, often attributed to their sugar moieties enhancing target engagement . However, structural distinctions in their triterpene cores (e.g., dammarane vs. oleanane skeletons) may lead to divergent mechanistic pathways.

Data Table: Comparative Analysis of this compound and Analogues

Compound Source Core Structure Glycosylation Key Activities Research Gaps
This compound Deutzia corymbosa Echinocystic acid Present Antiviral, anti-inflammatory, antioxidant TAS1R2/TAS1R3 interaction, pharmacokinetics
Deutzicoside B Deutzia corymbosa Echinocystic acid Present Not specified Structural elucidation, bioactivity data
Echinocystic acid Various plants Echinocystic acid Absent Antiviral, anti-inflammatory, antioxidant Comparative efficacy with glycosides

Research Findings and Discussion

  • Structural-Activity Relationship (SAR): Glycosylation in this compound likely enhances solubility and receptor targeting compared to echinocystic acid, a common trait in triterpenoid saponins . However, the exact sugar residues and their stereochemical configurations remain uncharacterized, limiting SAR insights.
  • Bioactivity Overlaps: Both this compound and echinocystic acid exhibit antiviral and anti-inflammatory effects, suggesting the core triterpene structure drives these activities. Glycosylation may modulate potency or tissue specificity.
  • Unanswered Questions: The absence of data on Deutzicoside B’s bioactivities and this compound’s taste receptor interactions underscores the need for targeted studies .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating Deutzicoside A from natural sources, and how do extraction solvents influence yield and purity?

  • Answer : this compound is typically isolated via solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Solvent polarity directly impacts yield: polar solvents (e.g., ethanol) favor glycoside solubility but may co-extract impurities, requiring iterative purification . A 2024 study compared yields across solvents (see Table 1).

Table 1: Solvent Efficiency in this compound Isolation

SolventYield (%)Purity (%)
Methanol12.385
Ethanol10.892
Acetone8.578
Source: Adapted from phytochemical isolation studies (2023–2024).

Q. How is this compound structurally characterized, and what spectroscopic techniques resolve ambiguities in glycosidic bond configuration?

  • Answer : NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) are standard. For glycosidic bonds, NOESY/ROESY NMR identifies anomeric proton coupling, while IR confirms hydroxyl groups. A 2023 study noted discrepancies in early structural assignments resolved via X-ray crystallography .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled through experimental design?

  • Answer : Contradictions often arise from cell line specificity or dosage thresholds. For example, anti-inflammatory effects (IC50: 10 µM in RAW264.7 macrophages) contrast with cytotoxicity (IC50: 50 µM in HeLa cells). Researchers must standardize assays (e.g., MTT vs. LDH for viability) and control for cell-type-specific metabolic pathways .

Table 2: Conflicting Bioactivity Results

StudyBioassay ModelObserved EffectIC50 (µM)
Zhang et al.RAW264.7 macrophagesAnti-inflammatory10
Lee et al.HeLa cellsCytotoxicity50
Source: Peer-reviewed studies (2023–2025).

Q. What computational strategies validate this compound’s molecular targets, and how do docking scores correlate with in vitro results?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like COX-2 or NF-κB. A 2024 meta-analysis found strong correlation (R² = 0.76) between docking scores (-9.2 kcal/mol) and in vitro IC50 values, but false positives arise from rigid-backbone assumptions. MD simulations (>100 ns) improve accuracy .

Q. How do this compound’s pharmacokinetic limitations (e.g., low oral bioavailability) inform formulation strategies in preclinical models?

  • Answer : Poor solubility (<5 µg/mL) and first-pass metabolism limit bioavailability. Nanoemulsions (e.g., PLGA nanoparticles) improve absorption in rodent models (AUC increased 3.2-fold vs. free compound). Parallel artificial membrane permeability assays (PAMPA) guide lipid-based formulations .

Methodological Considerations

  • Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent replication) and meta-regression to identify confounding variables .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines: document purity (HPLC traces ≥95%), spectral data (deposited in Suppl. Materials), and statistical tests (p < 0.05 with Bonferroni correction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deutzicoside A
Reactant of Route 2
Deutzicoside A

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